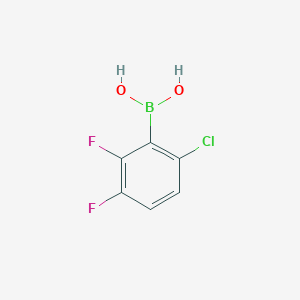

2,3-Difluoro-6-chlorophenylboronic acid

Description

2,3-Difluoro-6-chlorophenylboronic acid (CAS: 1310404-70-6) is a halogen-substituted arylboronic acid with the molecular formula C₆H₄BClF₂O₂ and a molecular weight of 192.35 g/mol . It features fluorine atoms at the 2- and 3-positions and a chlorine atom at the 6-position on the phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals. The compound is commercially available at 97% purity and is supplied by specialized manufacturers like CymitQuimica .

Properties

IUPAC Name |

(6-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNKPSDBENIMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-70-6 | |

| Record name | (6-chloro-2,3-difluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Difluoro-6-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-chlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-chlorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,3-Difluoro-6-chlorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-chlorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Biological Activity

2,3-Difluoro-6-chlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of two fluorine atoms and one chlorine atom attached to a phenylboronic acid structure. This molecular configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various phenylboronic acids, including this compound. The antibacterial efficacy of boronic acids is attributed to their ability to inhibit bacterial growth and biofilm formation.

Case Studies

-

Antibacterial Efficacy Against Vibrio Species :

A study examined the activity of several halogenated phenylboronic acids against Vibrio harveyi and Vibrio parahaemolyticus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 50 µg/mL. The table below summarizes the MIC values for various compounds tested:This data suggests that this compound may be effective against specific bacterial strains, potentially serving as a therapeutic agent in treating infections caused by these pathogens .Compound Name MIC (µg/mL) Growth Inhibition (%) This compound 50 100 3,5-Diiodo-2-methoxyphenylboronic acid 100 30.3 2-Fluoro-5-iodophenylboronic acid 100 24.1

Anticancer Activity

The potential anticancer properties of boronic acids have also been investigated. Boronic acids are known to interact with various biological targets, including enzymes involved in cancer cell proliferation.

The mechanism through which boronic acids exert their anticancer effects often involves the inhibition of proteasomes or other enzymes critical for cell cycle regulation. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cells by disrupting proteasomal function.

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Vibrio parahaemolyticus | MIC = 50 µg/mL |

| Anticancer | Prostate cancer cell line PC-3 | IC50 = Not specified |

| Antibiofilm | Biofilm formation in marine models | Effective at MIC levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.